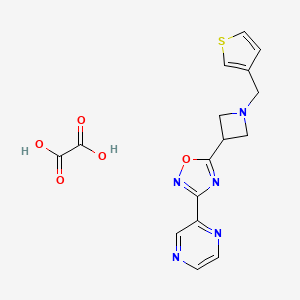

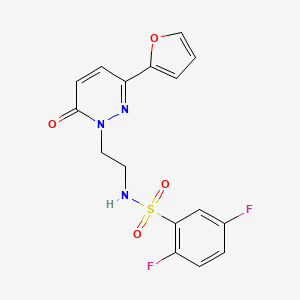

![molecular formula C16H17N5O3 B2686294 2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate CAS No. 866137-40-8](/img/structure/B2686294.png)

2-(5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” is a type of heterocyclic compound . It’s part of a class of compounds known as triazolopyrimidines, which are known for their diverse biological activities .

Synthesis Analysis

The synthesis of triazolopyrimidines can be divided into two main groups: annulation of the pyrimidine moiety to the triazole ring and annulation of the triazole fragment to the pyrimidine ring . The Dimroth rearrangement of triazolopyrimidines can also be used for the synthesis of triazolopyrimidines .Molecular Structure Analysis

The molecular structure of “5-methyl-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidin” consists of a fused triazole and pyrimidine ring .Chemical Reactions Analysis

The compound “5-methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidinide” undergoes redox transformations in aqueous and aprotic media . It is irreversibly reduced in aqueous acidic media on a glassy carbon electrode in one stage with the participation of six electrons .Aplicaciones Científicas De Investigación

Tuberculostatic Activity

Research on structural analogs of promising antituberculous agents, including compounds with the [1,2,4]triazolo[1,5-a]pyrimidine ring system, shows potential for tuberculostatic activity. These compounds have been synthesized and evaluated for their effectiveness against tuberculosis, indicating a promising avenue for the development of new antituberculous drugs (Titova et al., 2019).

Antimicrobial Activity

The synthesis of novel derivatives containing the triazolo[1,5-a]pyrimidine ring system has been explored for their antibacterial activity. For instance, compounds demonstrating significant antimicrobial efficacy against various bacterial strains have been reported, highlighting the potential of such structures in developing new antimicrobial agents (Lahmidi et al., 2019).

Antileukemic Activity

Compounds with carbamate structures related to the triazolopyrimidine system have shown activity against leukemia in vivo. This suggests that modifications to the core structure, such as those found in the query compound, could offer pathways for the development of novel antileukemic therapies (Anderson et al., 1988).

Antihypertensive Agents

Research into 1,2,4-triazolo[1,5-a]pyrimidines has also included the preparation of derivatives with potential antihypertensive properties. This research avenue is indicative of the broader therapeutic potential of compounds with the triazolopyrimidine skeleton, including the possibility of developing new antihypertensive medications (Bayomi et al., 1999).

Supramolecular Assemblies

The [1,2,4]triazolopyrimidine ring system has been utilized in the synthesis of compounds for creating novel crown-containing hydrogen-bonded supramolecular assemblies. This application demonstrates the potential of such compounds in materials science and nanochemistry, paving the way for the development of new materials with unique properties (Fonari et al., 2004).

Propiedades

IUPAC Name |

2-(5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl N-(4-methylphenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O3/c1-10-3-5-12(6-4-10)20-16(23)24-8-7-13-11(2)19-15-17-9-18-21(15)14(13)22/h3-6,9H,7-8H2,1-2H3,(H,20,23)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHLXMHYAWJBEEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)OCCC2=C(N=C3N=CNN3C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-fluoro-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2686211.png)

![N-(4,7-dichlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2686212.png)

![2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B2686215.png)

![2-(3,4-Dimethoxybenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2686220.png)

![5-Chloro-6-[4-[(4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2686234.png)